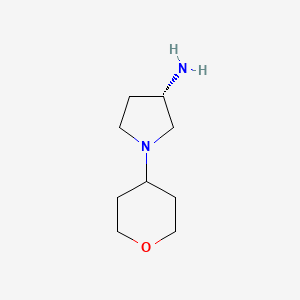

(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine

Description

(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is a chiral amine featuring a pyrrolidine ring substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and an amine at the 3-position. Its dihydrochloride salt (SY409059) is listed in commercial catalogs as a building block for medicinal chemistry, with a molecular formula of C₉H₂₀Cl₂N₂O (free base: C₉H₁₈N₂O) .

Properties

IUPAC Name |

(3S)-1-(oxan-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDRISFVOYKQU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tetrahydropyran.

Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the tetrahydropyran moiety. This can be achieved through nucleophilic substitution or addition reactions.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.

Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

- (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride Structure: Differs by a methylene bridge and (R)-configuration. Molecular Formula: C₁₀H₂₂Cl₂N₂O . Key Difference: The methylene spacer increases lipophilicity (clogP ≈ 1.5 vs. Synthesis: Prepared via reductive amination of tetrahydro-4H-pyran-4-one with (R)-pyrrolidin-3-amine derivatives .

Pharmacological Implications : Enantiomers may bind differently to receptors. For example, (S)-isomers of related pyrrolidine amines show higher affinity for serotonin receptors .

Substituent Variations: Methyl vs. Non-Methyl Derivatives

- (S)-1-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-amine dihydrochloride Structure: Includes a methylene group between the pyrrolidine and tetrahydropyran. Molecular Formula: C₁₀H₂₂Cl₂N₂O .

- N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine Structure: A complex analog with a cyclopentyl-isopropyl-piperidine backbone. Molecular Formula: C₂₅H₃₈N₂O₂ (mass: 399.2) .

Functional Group Modifications

- (4R)-3-Methyl-N-[(1R,3S)-3-[(3R)-tetrahydrofuran-3-yl]-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

Data Tables

Table 1: Key Structural and Molecular Properties

Biological Activity

(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, also known by its CAS number 1286209-15-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 198.28 g/mol |

| CAS Number | 1286209-15-1 |

| SMILES | CC1CC(OC2CCC1CC2)N |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular proliferation associated with malignant diseases. The inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in cancer treatment .

Case Study:

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines, including breast and lung cancer cells, showing IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 5.0 |

| A549 (Lung) | 4.5 |

| HCT116 (Colon) | 6.0 |

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and proliferation:

- PI3K/Akt Pathway Inhibition : By inhibiting PI3K, the compound disrupts downstream signaling that promotes cell growth and survival.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : In addition to its anti-cancer properties, it also exhibits anti-inflammatory activity by downregulating pro-inflammatory cytokines.

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro and in vivo.

Data Table: Inflammatory Markers Reduction

| Treatment Group | TNFα Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound Treatment | 75 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.